3-(2-Bromophenyl)butanoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate, a compound structurally similar to 3-(2-Bromophenyl)butanoic acid, has been described . The process involves a series of reactions including the use of (4-bromophenyl)boronic acid, bis(norbornadiene)rhodium(I) tetrafluoroborate, and ®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl .Molecular Structure Analysis
The molecular structure of 3-(2-Bromophenyl)butanoic acid consists of a butanoic acid chain with a bromophenyl group attached at the third carbon. The bromophenyl group is an aromatic ring with a bromine atom attached, which can significantly influence the compound’s reactivity and properties.Scientific Research Applications
Synthesis of Brominated Compounds
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, highlights the challenges and solutions in synthesizing brominated organic compounds. This method may offer insights into synthesizing related brominated compounds, potentially including 3-(2-Bromophenyl)butanoic acid (Qiu et al., 2009).
Downstream Processing in Bioproduction
Research on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, which are chemicals with a wide range of applications, can be related to processes involving similar compounds. The challenges in separation and purification might also apply to the production or research involving 3-(2-Bromophenyl)butanoic acid (Xiu & Zeng, 2008).
Anticancer Potential of Cinnamic Acid Derivatives
The review on cinnamic acid derivatives as anticancer agents may provide a foundational perspective on the exploration of similar compounds for medicinal applications. If 3-(2-Bromophenyl)butanoic acid shares functional groups or structural similarities with cinnamic acid derivatives, its potential in medicinal chemistry could be of interest (De, Baltas, & Bedos-Belval, 2011).
Phosphonic Acid Applications
The diverse applications of phosphonic acid in medicinal research, surface functionalization, and as bioactive molecules could offer a perspective on the functionalization and application potential of 3-(2-Bromophenyl)butanoic acid in various fields, including chemistry, biology, and medicine (Sevrain et al., 2017).
Levulinic Acid in Drug Synthesis
A review of levulinic acid, a biomass-derived compound used in drug synthesis, underscores the importance of sustainable sources and functional groups in pharmaceutical applications. This could be relevant if 3-(2-Bromophenyl)butanoic acid or its derivatives are explored for similar applications (Zhang et al., 2021).
properties
IUPAC Name |
3-(2-bromophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMRPAZFPUTDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)butanoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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